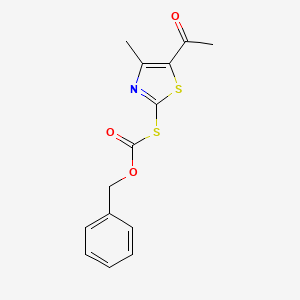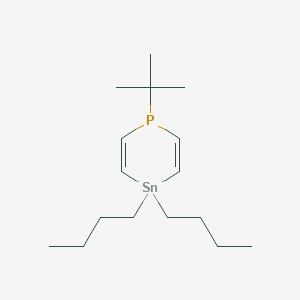
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl- is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. Common synthetic routes include:
Cyclization of amidoximes with carboxylic acids or their derivatives: This method involves the reaction of amidoximes with carboxylic acids, esters, or acid chlorides under acidic or basic conditions.
Cyclization of nitriles with hydroxylamine: This method involves the reaction of nitriles with hydroxylamine to form amidoximes, which then cyclize to form oxadiazoles.
Industrial Production Methods
Industrial production methods for oxadiazole derivatives may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact.
化学反応の分析
Types of Reactions
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups attached to the oxadiazole ring.
Reduction: Reduction reactions can convert oxadiazole derivatives into other heterocyclic compounds.
Substitution: Substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution may introduce various functional groups onto the ring.
科学的研究の応用
1,2,4-Oxadiazole derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: They are investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.
Agriculture: They are explored as potential herbicides, fungicides, and insecticides.
Materials Science: They are used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用機序
The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific biological activity. For example:
Antimicrobial activity: They may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.
Anticancer activity: They may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: The parent compound with no substituents.
1,3,4-Oxadiazole: A structural isomer with different positioning of nitrogen atoms.
1,2,5-Oxadiazole: Another structural isomer with different positioning of nitrogen atoms.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl- is unique due to its specific substituents, which may impart distinct physical, chemical, and biological properties compared to other oxadiazole derivatives.
特性
CAS番号 |
62626-38-4 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
3-butyl-4-ethyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-6-7-9-12-8(11)10(7)4-2/h3-6H2,1-2H3 |
InChIキー |
PTIPFOMPPUFQML-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NOC(=O)N1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


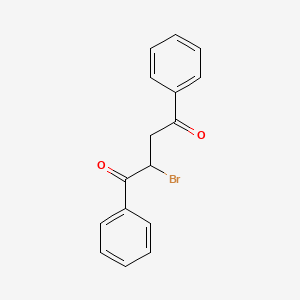
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
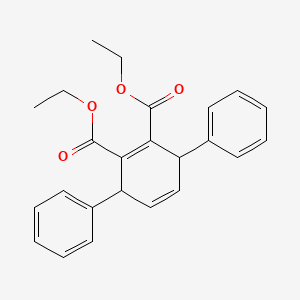
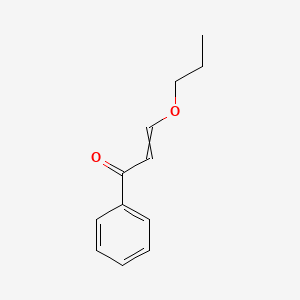

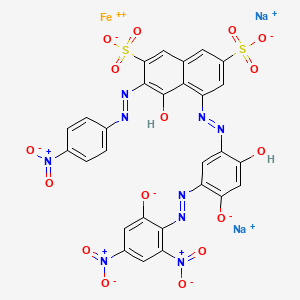
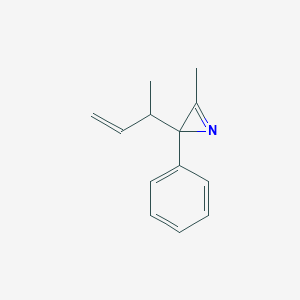
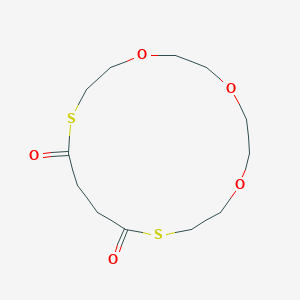
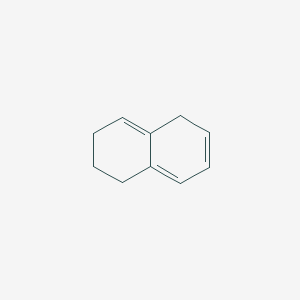
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
